1-benzoyl-3-(difluoromethyl)azetidine
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Overview
Description
1-benzoyl-3-(difluoromethyl)azetidine is a chemical compound with the molecular formula C11H11F2NO It features a difluoromethyl group attached to an azetidine ring, which is further connected to a phenyl group through a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzoyl-3-(difluoromethyl)azetidine typically involves the reaction of difluoromethylated azetidine derivatives with benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into corresponding alcohols.
Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed in substitution reactions.
Major Products:
Oxidation: Oxidized phenyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
1-benzoyl-3-(difluoromethyl)azetidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-benzoyl-3-(difluoromethyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and stability, leading to more potent biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
- (3-(Trifluoromethyl)azetidin-1-yl)(phenyl)methanone
- (3-(Difluoromethyl)azetidin-1-yl)(3-methylphenyl)methanone
Comparison:
- Structural Differences: The presence of different substituents (e.g., trifluoromethyl vs. difluoromethyl) can significantly impact the compound’s chemical properties and reactivity.
- Unique Properties: 1-benzoyl-3-(difluoromethyl)azetidine is unique due to its specific combination of functional groups, which can confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
[3-(difluoromethyl)azetidin-1-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO/c12-10(13)9-6-14(7-9)11(15)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYGGJGCWYKLED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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